molecular formula C4H11NO2 B1259700 Ethylammonium acetate

Ethylammonium acetate

Cat. No.: B1259700
M. Wt: 105.14 g/mol
InChI Key: QRMKTNANRJCRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylammonium acetate (EAA) is a protic ionic liquid (IL) synthesized via neutralization of ethylamine with acetic acid, followed by water removal through rotary evaporation and freeze-drying to achieve a low water content (<0.5 wt%) . Its structure consists of an ethylammonium cation ([CH₃CH₂NH₃]⁺) paired with an acetate anion ([CH₃COO]⁻) (Figure 1, ). EAA exhibits a polarity parameter (P’=6.0) intermediate between methanol (P’=5.1) and water (P’=10.2), enabling its use as a mobile phase modifier in reversed-phase liquid chromatography . Despite its utility, EAA demonstrates significant cytotoxicity in mammalian cells, though it retains cryoprotective efficacy for certain cell lines .

Properties

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

ethylazanium;acetate

InChI

InChI=1S/C2H7N.C2H4O2/c1-2-3;1-2(3)4/h2-3H2,1H3;1H3,(H,3,4)

InChI Key

QRMKTNANRJCRCY-UHFFFAOYSA-N

Canonical SMILES

CC[NH3+].CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties
Property EAA MAAc 2-HEAA EAN Diethylammonium Acetate
Polarity (P’) 6.0 ~5.8 (estimated) ~6.2 5.5 4.8
Viscosity (mPa·s) 120–150 90–110 180–200 35–45 250–300
Water Content (wt%) <0.5 <2 <2 <1 <0.3
Toxicity (Cell Viability) 40–60% Not reported 70–80% 50–70% Not reported

Key Findings :

  • Chain Length Impact : Longer alkyl chains (e.g., diethylammonium) increase hydrophobicity and viscosity but reduce solubility in water .
  • Anion Influence : Acetate-based ILs (EAA, MAAc) generally exhibit higher polarity and lower conductivity than nitrate analogs (EAN) .
  • Hydroxyl Group Effects : 2-HEAA’s hydroxyl group enhances catalytic activity compared to EAA but raises viscosity .
Toxicity and Limitations

EAA’s cytotoxicity (40–60% viability in mammalian cells) exceeds many DESs but remains lower than imidazolium-based ILs . Toxicity mechanisms are likely ion-pair dependent, as ethylammonium and acetate ions individually exhibit lower toxicity . In contrast, 2-HEAA shows reduced cytotoxicity (70–80% viability), possibly due to its hydroxyl group mitigating membrane disruption .

Q & A

Q. What are the standard methods for synthesizing and characterizing ethylammonium acetate (EAA)?

EAA is typically synthesized via neutralization of ethylamine with acetic acid in a stoichiometric ratio. Post-synthesis, purification involves vacuum distillation or recrystallization to remove residual solvents. Characterization methods include:

  • FTIR spectroscopy to confirm ionic liquid formation (e.g., NH stretching at ~3000 cm⁻¹ and acetate COO⁻ bands at ~1570–1400 cm⁻¹) .
  • NMR spectroscopy to verify protonation states (e.g., ethylammonium cation signals at δ 1.2–1.4 ppm for CH₃ and δ 2.8–3.2 ppm for NH₃⁺) .
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition typically occurs above 150°C) .

Q. How do experimental protocols ensure reproducibility in measuring EAA’s thermophysical properties?

Key considerations include:

  • Standardized temperature control (±0.01 K) for density and viscosity measurements.
  • Calibration with reference fluids (e.g., water, ethanol) to validate viscometers and densimeters .
  • Impurity minimization : Water content should be < 50 ppm (verified via Karl Fischer titration) to avoid skewed data .

Advanced Research Questions

Q. How does EAA influence protein secondary structure in biophysical studies?

EAA’s hydrogen-bonding capacity can stabilize or destabilize globular proteins. For example:

  • In FTIR studies , α-helix content in lysozyme decreases by 15–20% in EAA-rich solutions due to disrupted intramolecular H-bonds, while β-sheet structures remain stable .
  • Contradictions in data may arise from protein-specific sensitivity to ionic strength. Cross-validation with circular dichroism (CD) spectroscopy is recommended .

Q. What methodologies resolve contradictions in EAA’s thermodynamic data across studies?

Discrepancies in properties like density or viscosity often stem from:

  • Measurement technique variability : Compare data from vibrating-tube densimeters vs. pycnometers .
  • Sample preparation : Ensure consistent drying protocols. For example, Alvarez et al. reported a 5% variation in viscosity when water content increased from 0.1% to 1% .
  • Model validation : Use equations of state (e.g., PC-SAFT) to predict properties and identify outliers .

Q. How can EAA’s phase behavior in colloidal systems be systematically analyzed?

Key approaches include:

  • Dynamic light scattering (DLS) to monitor aggregation kinetics in EAA-based ferrofluids. Particle size distribution shifts (e.g., from 50 nm to 200 nm) indicate solvent-mediated repulsion changes .
  • Ultrasound absorption spectroscopy to study compressibility and intermolecular interactions in EAA-water mixtures .
  • Microscopy techniques (e.g., cryo-TEM) to visualize phase separation thresholds at varying water concentrations .

Methodological Guidelines

Q. What strategies optimize EAA’s use as a solvent in electrochemical applications?

  • Conductivity measurements : Use impedance spectroscopy with platinum electrodes. EAA’s conductivity ranges from 10–30 mS/cm at 25°C, influenced by ion pairing .
  • Electrochemical stability window : Cyclic voltammetry reveals anodic limits at ~2.1 V vs. Ag/Ag⁺ due to acetate oxidation .

Q. How to model EAA’s solvent interactions with COSMO-RS or DFT?

  • COSMO-RS : Input sigma profiles for ethylammonium and acetate ions to predict activity coefficients in binary mixtures (e.g., with methanol). Deviations > 10% require recalibration with experimental data .
  • DFT calculations : Optimize ion-pair geometries at the B3LYP/6-311++G** level to estimate H-bond strengths (~25–30 kJ/mol for NH···OAc interactions) .

Critical Analysis of Contradictions

  • Thermal Stability : Penttilä et al. reported EAA’s decomposition at 152°C , whereas Alvarez et al. observed stability up to 160°C . This divergence may arise from differences in heating rates (5°C/min vs. 10°C/min).
  • Viscosity in Binary Mixtures : Data for EAA + ethanol mixtures vary by 12% across studies due to inconsistent shear rate control in viscometers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylammonium acetate
Reactant of Route 2
Ethylammonium acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.